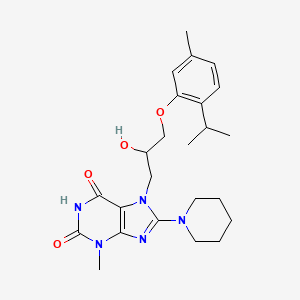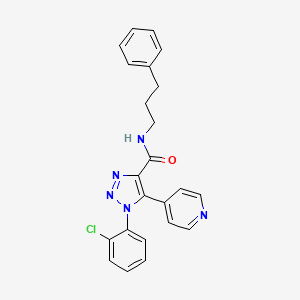
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
The compound and its derivatives have been explored for their potential cardiovascular activities. Research involving similar chemical structures has shown that certain analogues possess strong prophylactic antiarrhythmic activity and hypotensive effects. These findings are based on studies that synthesized and tested compounds for electrocardiographic, antiarrhythmic, and hypotensive activity, revealing significant cardiovascular benefits in specific analogues (Chłoń-Rzepa et al., 2004).
Antitumor Activity
Further research has focused on the synthesis and evaluation of certain derivatives as aromatase inhibitors, with implications for their use in treating hormone-dependent breast cancer. These studies found that specific alkyl-substituted derivatives showed stronger inhibition of human placental aromatase compared to known treatments, indicating potential utility in breast cancer therapy (Hartmann & Batzl, 1986).
Neuropharmacological Properties
Another area of research has examined the neuropharmacological properties of derivatives, exploring their affinity and functional activity at serotonin receptors. This work aims at identifying potential therapeutic agents for psychiatric disorders. Studies have discovered compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties in preclinical models, highlighting the therapeutic potential of these compounds in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Antioxidant and Anti-inflammatory Properties
Compounds within this chemical family have also been evaluated for their antioxidant and anti-inflammatory properties. Studies on similar structures have identified potent inhibitors of lipid peroxidation, a process involved in oxidative stress and inflammation, indicating potential utility in conditions characterized by oxidative damage and inflammatory processes (Braughler et al., 1987).
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-15(2)18-9-8-16(3)12-19(18)33-14-17(30)13-29-20-21(27(4)24(32)26-22(20)31)25-23(29)28-10-6-5-7-11-28/h8-9,12,15,17,30H,5-7,10-11,13-14H2,1-4H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWTXDXHLGSDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2759968.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2759971.png)


![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2759974.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2759975.png)
![benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2759978.png)
![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)
![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)
